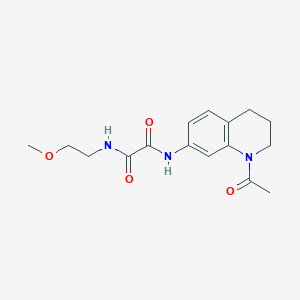

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydroquinoline core substituted with an acetyl group and a methoxyethyl side chain. This compound belongs to a broader class of oxalamides, which are known for their diverse applications in pharmaceuticals, polymer chemistry, and flavoring agents.

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-11(20)19-8-3-4-12-5-6-13(10-14(12)19)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMKYPWALFEAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach is the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxalamide linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted oxalamides.

Scientific Research Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide and Quinoline Derivatives

Structural Analogues

Functional and Metabolic Comparisons

- Bioactivity: The target compound lacks explicit bioactivity data in the provided evidence. However, structurally related oxalamides like S336 exhibit umami-enhancing properties via TAS1R1/TAS1R3 receptor agonism , while antiviral analogues (e.g., ) target HIV entry . Quinoline derivatives (e.g., Ro 41-3118) show antimicrobial activity linked to their chloro-substituted aromatic core .

- Metabolic Stability: S336 and similar oxalamides undergo rapid hepatic metabolism without amide hydrolysis, suggesting enzymatic oxidation of side chains . In contrast, ester-containing oxalamides (e.g., No. 1776 in ) are hydrolyzed in pancreatic juice, highlighting substituent-dependent metabolic pathways .

- Safety Profiles: The target compound’s safety guidelines emphasize flammability risks , whereas S336 and related flavoring agents have established NOEL values (100 mg/kg/day) .

Biological Activity

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that belongs to the family of tetrahydroquinoline derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 364.42 g/mol. The compound features an acetylated tetrahydroquinoline moiety linked to a methoxyethyl oxalamide group.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 364.42 g/mol |

| CAS Number | 898413-40-6 |

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways such as the PI3K/AKT pathway .

In a study involving derivatives of tetrahydroquinoline, it was found that certain modifications enhanced their efficacy against cancer cell lines by promoting apoptosis and inhibiting tumor growth in vivo .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also noted for their neuroprotective effects. They may exert these effects through antioxidant mechanisms and by modulating neurotransmitter levels. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

In animal models, these compounds demonstrated the ability to improve cognitive function and reduce neuroinflammation .

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The interaction with neurotransmitter receptors may contribute to its neuroprotective effects.

Case Studies

Several studies highlight the biological activity of tetrahydroquinoline derivatives:

- Study on Anticancer Activity : A derivative similar to this compound was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Neuroprotection in Animal Models : In a model of induced oxidative stress in rats, a related compound improved behavioral outcomes and reduced markers of oxidative damage in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.